molecular formula C18H29N3O B11808187 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide

Cat. No.: B11808187
M. Wt: 303.4 g/mol
InChI Key: KIXPNYBZEYDUPB-LWKPJOBUSA-N
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Description

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzyl group, and an amide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the pyrrolidine ring and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide apart is its unique combination of structural features, including the pyrrolidine ring and benzyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)13-17-10-7-11-20(17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1

InChI Key

KIXPNYBZEYDUPB-LWKPJOBUSA-N

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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